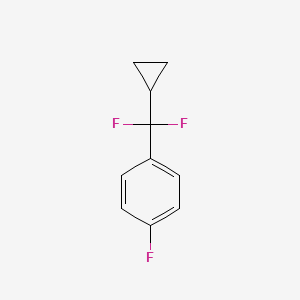

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

Overview

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Scientific Research Applications

1. Interactions in Crystal Structures

Research on the interactions in crystal structures of fluorobenzenes, including compounds like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, has been conducted. These studies focus on the C−H···F interactions found in various fluorobenzene crystal structures and compare these with C−H···O/C−H···N analogues, contributing valuable insights into the character of structure-determining intermolecular interactions in these compounds (Thalladi et al., 1998).

2. Organometallic Chemistry and Catalysis

Fluorobenzenes are recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence the electron density of the arene and its binding strength to metal centers. This characteristic allows them to be used as non-coordinating solvents or as ligands in various catalytic processes, including those involving 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (Pike et al., 2017).

3. Electrochemical Fluorination

The electrochemical fluorination of fluorobenzenes, including derivatives like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, is a significant area of research. This process involves anodic fluorination leading to the formation of various fluorinated compounds, providing insights into efficient methods for the production of fluorinated organic molecules (Momota et al., 1994).

4. Biotransformation of Monofluorophenols

Research has identified fluoropyrogallols as new intermediates in the biotransformation of monofluorophenols, which could be related to the metabolism of compounds like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene in certain bacterial strains. This study contributes to the understanding of how environmental microorganisms process fluorinated compounds (Finkelstein et al., 2000).

5. Hydrodefluorination under Mild Conditions

The hydrodefluorination and hydrogenation of fluorobenzenes, a category that includes 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, under mild aqueous conditions have been studied. This research is crucial for developing methods to degrade environmentally released fluorinated compounds (Baumgartner & McNeill, 2012).

6. N-Heterocyclic Carbene-Catalyzed Aroylation

A study on N-heterocyclic carbene (NHC) catalyzed nucleophilic aroylation of fluorobenzenes, including structures similar to 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, demonstrates the substitution of fluoro groups by aroyl groups derived from aromatic aldehydes. This research opens up new possibilities for synthesizing polysubstituted benzophenones (Suzuki et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[cyclopropyl(difluoro)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDRDMBZTIJWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)